molecular formula C10H12BrClO3S B1443999 4-(4-Bromophenoxy)butane-1-sulfonyl chloride CAS No. 1343263-72-8

4-(4-Bromophenoxy)butane-1-sulfonyl chloride

Cat. No.: B1443999
CAS No.: 1343263-72-8
M. Wt: 327.62 g/mol
InChI Key: ZLSVEJRAWZRLGI-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12BrClO3S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a bromophenoxy group and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to achieve the desired product quality. The reaction mixture is typically stirred and cooled to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The bromophenoxy group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed through coupling reactions with various organic molecules.

Scientific Research Applications

4-(4-Bromophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the butane-1-oxy group.

    4-Chlorophenoxybutane-1-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.

    4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: Similar but with a fluorine atom instead of a bromine atom.

Uniqueness

4-(4-Bromophenoxy)butane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which provide distinct reactivity patterns. This combination allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVEJRAWZRLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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